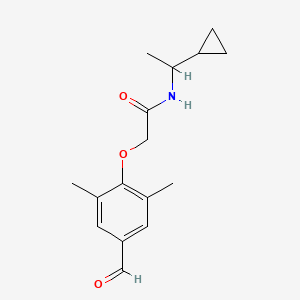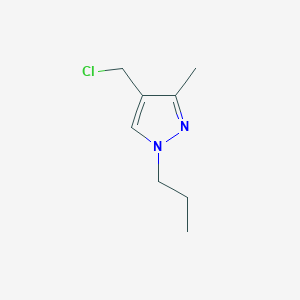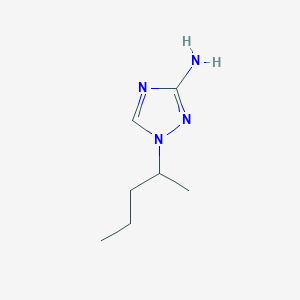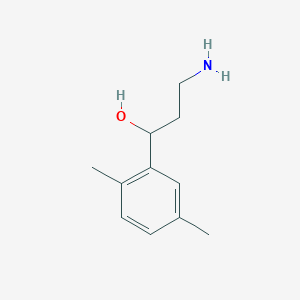![molecular formula C9H10ClN3 B13168425 4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine typically involves the construction of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chloro-3-nitropyridine and isopropylamine can yield the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine compounds .
Applications De Recherche Scientifique
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-(propan-2-yl)-3H-imidazo[4,5-c]pyridine
- 4-Chloro-3-(methyl)-3H-imidazo[4,5-c]pyridine
- 4-Chloro-3-(ethyl)-3H-imidazo[4,5-c]pyridine
Uniqueness
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
4-chloro-3-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-12-7-3-4-11-9(10)8(7)13/h3-6H,1-2H3 |
Clé InChI |
WNEBRDZGKKLORT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C1C(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)




![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)
